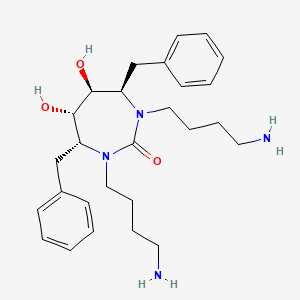![molecular formula C42H49O4P B12717707 4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol CAS No. 73912-24-0](/img/structure/B12717707.png)
4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its dibenzo[d,g][1,3,2]dioxaphosphocin core, which is substituted with cyclohexyl and dimethyl groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol involves multiple steps, starting with the preparation of the dibenzo[d,g][1,3,2]dioxaphosphocin core. This core is typically synthesized through a series of cyclization and substitution reactions, using reagents such as cyclohexyl bromide and dimethyl sulfate under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature, pressure, and pH, to achieve the desired products. Catalysts and solvents play a crucial role in facilitating these reactions and improving yields .
Major Products Formed
The major products formed from these reactions include various substituted phenols, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4,8-Dicyclohexyl-6-hydroxy-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin
- 4,8-Dicyclohexyl-2,10-dimethyl-6-(octadecyloxy)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin
Uniqueness
Compared to these similar compounds, 4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
73912-24-0 |
|---|---|
Molecular Formula |
C42H49O4P |
Molecular Weight |
648.8 g/mol |
IUPAC Name |
4-[2-[4-[(1,9-dicyclohexyl-3,7-dimethyl-5H-benzo[d][1,3,2]benzodioxaphosphocin-11-yl)oxy]phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C42H49O4P/c1-28-23-32-27-33-24-29(2)26-39(31-13-9-6-10-14-31)41(33)46-47(45-40(32)38(25-28)30-11-7-5-8-12-30)44-37-21-17-35(18-22-37)42(3,4)34-15-19-36(43)20-16-34/h15-26,30-31,43H,5-14,27H2,1-4H3 |
InChI Key |
SVTSAXSWFMCSCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C3CCCCC3)OP(OC4=C(C2)C=C(C=C4C5CCCCC5)C)OC6=CC=C(C=C6)C(C)(C)C7=CC=C(C=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


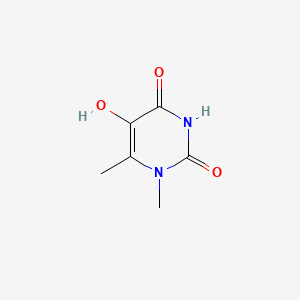
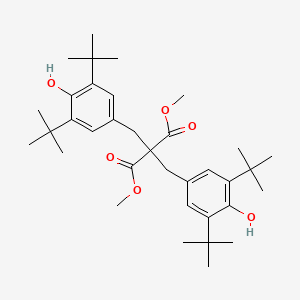

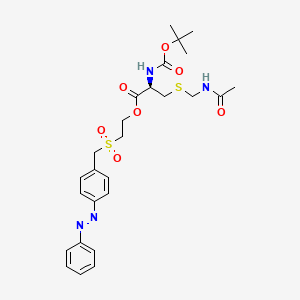
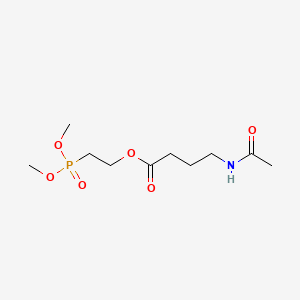
![2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide]](/img/structure/B12717673.png)

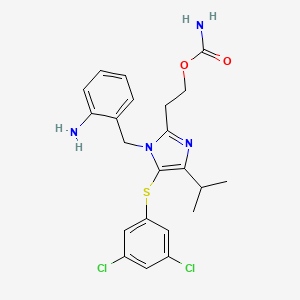
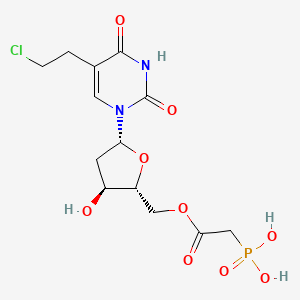

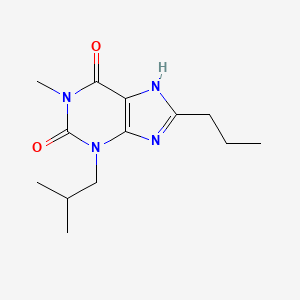
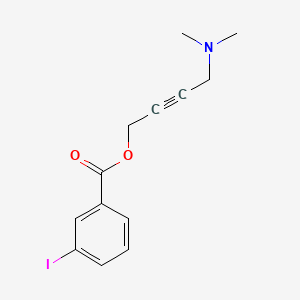
![[(3S,3aR,6S,6aS)-3-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12717713.png)
